
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with an appropriate alkylating agent. One common method is the alkylation of (3S)-pyrrolidine with 2-methylpropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase the reaction rate and reduce the reaction time .
化学反应分析
Types of Reactions
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or sulfonates can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Piperidine: A six-membered nitrogen-containing saturated ring.
Uniqueness
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. Compared to pyrrolidine, pyridine, and piperidine, this compound offers distinct advantages in terms of its three-dimensional structure and potential for selective binding to biological targets .
属性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC 名称 |
(3S)-3-(2-methylpropoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m0./s1 |
InChI 键 |
MFVXGCMGRGHRSY-QRPNPIFTSA-N |
手性 SMILES |
CC(C)CO[C@H]1CCNC1.Cl |
规范 SMILES |
CC(C)COC1CCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


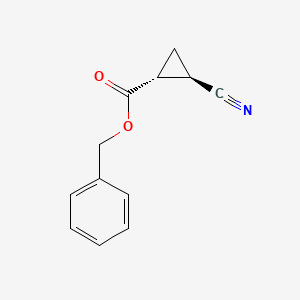
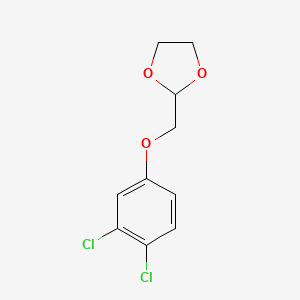
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)


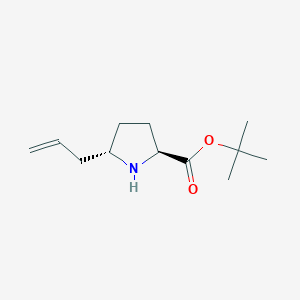
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
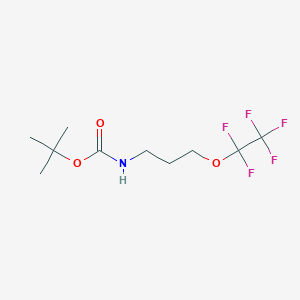
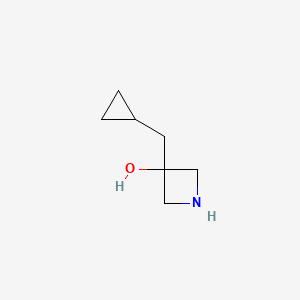
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
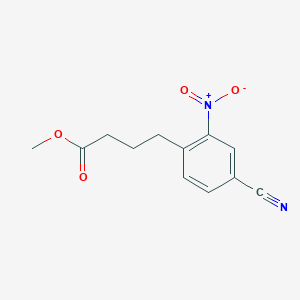
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)
